molecular formula C24H19N3O6 B11648014 ethyl 4-(5-{(1E)-2-cyano-3-[(2-methyl-5-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoate

ethyl 4-(5-{(1E)-2-cyano-3-[(2-methyl-5-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoate

Cat. No.: B11648014
M. Wt: 445.4 g/mol
InChI Key: QESCJCNUBFGGLW-LDADJPATSA-N
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Description

ETHYL 4-{5-[(1E)-2-CYANO-2-[(2-METHYL-5-NITROPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE is a complex organic compound with a unique structure that includes multiple aromatic rings, a cyano group, and ester functionalities

Preparation Methods

The synthesis of ETHYL 4-{5-[(1E)-2-CYANO-2-[(2-METHYL-5-NITROPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: This step often involves the use of reagents like cyanogen bromide or sodium cyanide.

    Coupling with the benzoate moiety: This can be done using esterification reactions, where the benzoic acid derivative is reacted with ethanol in the presence of a catalyst like sulfuric acid.

    Final assembly: The various fragments are then coupled together using standard organic synthesis techniques such as nucleophilic substitution or condensation reactions.

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

ETHYL 4-{5-[(1E)-2-CYANO-2-[(2-METHYL-5-NITROPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert nitro groups to amines or reduce other functional groups.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Scientific Research Applications

ETHYL 4-{5-[(1E)-2-CYANO-2-[(2-METHYL-5-NITROPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial agents.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of ETHYL 4-{5-[(1E)-2-CYANO-2-[(2-METHYL-5-NITROPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the cyano and nitro groups suggests potential interactions with biological macromolecules through hydrogen bonding, electrostatic interactions, or covalent modifications.

Comparison with Similar Compounds

Similar compounds to ETHYL 4-{5-[(1E)-2-CYANO-2-[(2-METHYL-5-NITROPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE include other cyano and nitro-substituted aromatic esters. These compounds share similar chemical properties and reactivity but may differ in their specific applications and biological activities. Examples include:

  • Methyl 4-{5-[(1E)-2-cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]furan-2-yl}benzoate
  • Ethyl 4-{5-[(1E)-2-cyano-2-(4-methoxyphenyl)carbamoyl]eth-1-en-1-yl]furan-2-yl}benzoate

ETHYL 4-{5-[(1E)-2-CYANO-2-[(2-METHYL-5-NITROPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE stands out due to its specific substitution pattern, which may confer unique biological activities or synthetic utility.

Properties

Molecular Formula

C24H19N3O6

Molecular Weight

445.4 g/mol

IUPAC Name

ethyl 4-[5-[(E)-2-cyano-3-(2-methyl-5-nitroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate

InChI

InChI=1S/C24H19N3O6/c1-3-32-24(29)17-7-5-16(6-8-17)22-11-10-20(33-22)12-18(14-25)23(28)26-21-13-19(27(30)31)9-4-15(21)2/h4-13H,3H2,1-2H3,(H,26,28)/b18-12+

InChI Key

QESCJCNUBFGGLW-LDADJPATSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C

Origin of Product

United States

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